7-Bromo-6-oxocholestan-3-yl acetate
Description
7-Bromo-6-oxocholestan-3-yl acetate is a steroidal derivative characterized by a cholestane backbone modified with a bromine atom at position 7, a ketone group at position 6, and an acetylated hydroxyl group at position 3.
The molecular formula of 7-bromo-6-oxocholestan-3-yl acetate is inferred to be C₂₉H₄₅BrO₃, with a molecular weight of approximately 521 g/mol (calculated based on the cholestane skeleton, substituents, and acetate group). In contrast, the structurally related 7-oxocholesteryl acetate (CAS 809-51-8) has a molecular formula of C₂₉H₄₆O₃ and a molecular weight of 442.7 g/mol, highlighting the impact of bromination on mass and steric properties .
Properties
CAS No. |
67708-41-2 |
|---|---|
Molecular Formula |
C29H47BrO3 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[7-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H47BrO3/c1-17(2)8-7-9-18(3)21-10-11-22-25-23(13-15-28(21,22)5)29(6)14-12-20(33-19(4)31)16-24(29)27(32)26(25)30/h17-18,20-26H,7-16H2,1-6H3 |
InChI Key |
OQIQFVJQPICULU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C(=O)C4C3(CCC(C4)OC(=O)C)C)Br)C |
Other CAS No. |
67708-41-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Oxocholesteryl Acetate (CAS 809-51-8)
| Property | 7-Bromo-6-oxocholestan-3-yl Acetate | 7-Oxocholesteryl Acetate |
|---|---|---|
| Molecular Formula | C₂₉H₄₅BrO₃ | C₂₉H₄₆O₃ |
| Molecular Weight | ~521 g/mol | 442.7 g/mol |
| Key Substituents | 7-Bromo, 6-oxo, 3-yl acetate | 7-oxo, 3-yl acetate |
| Solubility | Data not available | DMSO, pyridine, methanol, ethanol |
| Stability | Data not available | ≥2 years at -20°C |
Structural and Functional Differences :
- The bromine atom in the target compound introduces greater molecular weight and polarizability compared to the ketone group in 7-oxocholesteryl acetate.
- The 6-oxo group in the target compound could alter conformational flexibility compared to the 7-oxo analog, affecting interactions with enzymes or substrates.
Halogenated Steroidal Derivatives
Bromine’s larger atomic radius compared to chlorine may reduce metabolic degradation rates, a critical factor in drug design.
Methodological Insights from Zinc Acetate Studies
Though unrelated structurally, studies on aqueous zinc acetate (e.g., RIXS spectra analysis ) highlight techniques applicable to characterizing halogenated steroidal acetates. For instance, X-ray crystallography (supported by SHELX software ) could resolve the bromine atom’s position and electronic effects in 7-bromo-6-oxocholestan-3-yl acetate.
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